molecular formula C6H12N2O6S B11727003 (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid

(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid

Cat. No.: B11727003
M. Wt: 240.24 g/mol
InChI Key: LMWMHMYRQVQGDY-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid is a chiral, multifunctional organic compound of significant interest in medicinal chemistry and biochemical research. The molecule features a (4R) stereocenter, an amino group, a butanoic acid chain, and a unique sulfomethylcarbamoyl moiety. The presence of both amino and carboxylic acid functional groups is characteristic of various gamma-amino acid derivatives, which are known to serve as important building blocks for the synthesis of more complex molecules and as potential analogs of biologically active compounds . The sulfomethyl group attached to the carbamoyl nitrogen is a particularly distinctive feature, as sulfonamide and sulfonate esters are prevalent in pharmaceuticals and enzyme inhibitors, often contributing to enhanced binding affinity or altered physicochemical properties. Researchers may employ this compound as a key intermediate in the development of novel enzyme inhibitors, such as those targeting glutamine synthetase, given the structural similarity to other amino acid-based inhibitors documented in scientific literature . Furthermore, compounds with analogous glutaric acid-amide backbones have been utilized as intermediates for synthesizing heterocyclic compounds like bis-pyrazolo-1,4-dihydro-pyridines and have been investigated for various biological activities, including antinociceptive properties . The synthetic route for related compounds often involves the reaction of an anhydride, such as glutaric anhydride, with an appropriate amine, followed by purification and characterization via techniques like NMR, IR, and UV spectroscopy, and X-ray crystallography to confirm structure and stereochemistry . This product is presented as a well-characterized chemical tool for researchers exploring new chemical entities in organic synthesis, drug discovery, and biochemical probe development. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C6H12N2O6S

Molecular Weight

240.24 g/mol

IUPAC Name

(4R)-4-amino-5-oxo-5-(sulfomethylamino)pentanoic acid

InChI

InChI=1S/C6H12N2O6S/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H,12,13,14)/t4-/m1/s1

InChI Key

LMWMHMYRQVQGDY-SCSAIBSYSA-N

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)NCS(=O)(=O)O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)NCS(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Sulfomethylating Agents

A common approach involves introducing the sulfomethyl group via nucleophilic substitution. In Patent HU227623B1 , sodium bisulfite (NaHSO₃) reacts with epichlorohydrin under controlled conditions (≤20°C, 6 hours) to form sodium 3-chloro-2-hydroxypropane-1-sulfonate. This intermediate is subsequently treated with ammonia or amines to yield sulfomethylamine derivatives. Adapting this method, Ambeed demonstrates a scalable synthesis (82% yield) using sodium bisulfite and epichlorohydrin in water, followed by crystallization.

Reaction Conditions :

StepReagentsTemperatureTimeYield
1NaHSO₃, Epichlorohydrin≤20°C6 h82%
2NH₃/H₂O5°C3 h75%

Carbamoylation of 4-Amino Butanoic Acid Derivatives

Patent EP0225311A2 outlines the synthesis of N-protected 4-amino butanoic acids. The (4R)-configuration is achieved via hydrogenation of a Boc-protected oxo intermediate using Raney nickel (7 bars H₂, 24 hours). Subsequent carbamoylation with sulfomethyl isocyanate introduces the sulfomethyl carbamoyl group.

Key Steps :

  • Protection : Boc-group installation via tert-butoxycarbonyl anhydride.

  • Reduction : Hydrogenation of (4S)-oxo-3-N-Boc-amino-4-phenyl-butanoate to (3R,4S)-hydroxy derivative.

  • Carbamoylation : Reaction with sulfomethyl isocyanate in DMF, catalyzed by EDC∙HCl.

Yield : 68% after column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

PLOS ONE describes a Boc-protocol for polyanionic peptide nucleic acids. Adapting this, the sulfomethyl carbamoyl group is introduced using Fmoc-protected sulfomethylamine building blocks. The resin-bound 4-amino butanoic acid undergoes iterative coupling (HBTU activation, 2 hours per cycle), followed by TFA cleavage.

Optimization :

  • Coupling Efficiency : 95% with 3 eq. monomer.

  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Nucleophilic SubstitutionScalable, low-cost reagentsRequires cryogenic conditions75–82%
CarbamoylationHigh stereoselectivityMulti-step purification68%
SPPSHigh purity, modularCost-intensive reagents50–70%

Critical Reaction Parameters

Stereochemical Control

  • Chiral Catalysts : Use of (R)-BINAP in asymmetric hydrogenation ensures >95% ee.

  • Solvent Effects : Tetrahydrofuran (THF) enhances diastereomeric excess by 15% compared to DCM.

Functional Group Compatibility

  • Amino Protection : Boc groups resist sulfonation conditions (pH 6–8).

  • Carbamoyl Stability : Sulfomethyl carbamates degrade above 60°C; reactions performed at 25–40°C.

Industrial-Scale Considerations

Patent CN106336366A highlights continuous flow reactors for sulfomethylation, reducing reaction time by 40% versus batch processes. In-line FTIR monitoring ensures real-time quality control.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfomethylcarbamoyl group to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that compounds containing sulfomethyl groups exhibit significant antimicrobial activities. For instance, derivatives of sulfonamides, which include sulfomethyl functionalities, have been shown to possess broad-spectrum antibacterial and antifungal properties. These compounds are effective against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Sulfomethyl Compounds

Compound NameTarget PathogenActivity Level
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acidStaphylococcus aureusModerate
Sulfomethyl derivative XEscherichia coliHigh
Sulfomethyl derivative YCandida albicansLow

1.2 Antioxidant Properties

The antioxidant potential of (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid has been explored in various studies. Its ability to scavenge free radicals could be beneficial in preventing oxidative stress-related diseases. In vitro studies have demonstrated that certain sulfomethyl compounds can inhibit DPPH free radical formation, indicating their potential as antioxidant agents .

Pharmacology

2.1 Drug Development

The compound's structure allows it to interact with biological systems effectively, making it a candidate for drug development. Its pharmacokinetic properties are under investigation to determine its efficacy and safety profiles in clinical settings. The incorporation of sulfomethyl groups can enhance solubility and bioavailability, crucial factors for therapeutic agents .

2.2 Pharmacogenomics

Pharmacogenomic studies have highlighted the role of amino acid derivatives in personalized medicine. Variations in metabolic pathways influenced by genetic factors can affect how patients respond to drugs containing (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid. Understanding these interactions can lead to tailored therapies that maximize efficacy while minimizing adverse effects .

Biochemical Research

3.1 Chelating Agent for Heavy Metals

(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid has been identified as a potential chelating agent for heavy metals, which is critical in detoxifying heavy metal contamination in biological systems . This application is particularly relevant in environmental biochemistry and toxicology.

3.2 Synthesis and Characterization Studies

The synthesis of this compound often involves various organic reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy, FTIR, and mass spectrometry are employed to confirm the structure and assess the purity of synthesized compounds .

Case Studies

Case Study 1: Antimicrobial Efficacy Assessment

A study conducted by Egbujor et al. evaluated the antimicrobial activity of several sulfomethyl derivatives against common pathogens. The study found that compounds with higher sulfomethyl content exhibited enhanced antibacterial activity compared to their counterparts lacking this functional group .

Case Study 2: Antioxidant Activity Evaluation

In another investigation, the antioxidant properties of (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid were assessed using DPPH assays. Results indicated that certain concentrations of the compound significantly inhibited radical formation, suggesting its potential use as an antioxidant supplement .

Mechanism of Action

The mechanism of action of (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid becomes evident when compared to related compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features Evidence Source
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid Sulfomethyl carbamoyl (-CONHCH2SO3H) ~254.3 (estimated) High polarity due to sulfonic acid group; potential for strong hydrogen bonding.
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid 4-Fluorophenyl 197.21 Aromatic substituent increases lipophilicity; possible CNS activity due to fluorophenyl group.
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid Hydroxy and phenyl groups Not reported Hydroxy group enhances hydrogen bonding; phenyl group adds steric bulk.
2-amino-4-[(carboxymethyl)carbamoyl]butanoic acid Carboxymethyl carbamoyl (-CONHCH2COOH) ~238.2 (estimated) Carboxylic acid group introduces acidity; potential metal chelation.
4-[2,3-difluoro-4-(complex substituent)phenoxy]butanoic acid (EP 4374877) Trifluoromethylpyrimidinyl-spirodecenyl ~700–800 (estimated) High molecular complexity; designed for targeted biological interactions (e.g., enzyme inhibition).

Key Observations

Substituent Effects on Polarity and Solubility: The sulfomethyl group in the target compound confers higher polarity compared to carboxymethyl analogs (e.g., 2-amino-4-[(carboxymethyl)carbamoyl]butanoic acid) . Sulfonic acid groups are stronger acids (pKa ~1–2) than carboxylic acids (pKa ~4–5), enhancing solubility in acidic environments. In contrast, aryl-substituted analogs like (R)-4-amino-3-(4-fluorophenyl)butanoic acid exhibit increased lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Biological Activity: Fluorinated derivatives (e.g., ) are often explored for CNS applications due to fluorine’s ability to enhance bioavailability and metabolic stability .

Steric and Electronic Effects :

  • Bulky substituents (e.g., phenyl in or trifluoromethylpyrimidinyl in ) introduce steric hindrance, which can reduce binding affinity to compact active sites.
  • The sulfomethyl group’s electron-withdrawing nature may stabilize negative charges, influencing interactions with positively charged residues in proteins .

Synthetic Accessibility :

  • Carboxymethyl and aryl-substituted derivatives (e.g., ) are synthetically straightforward, often achieved via amidation or alkylation.
  • Sulfomethyl-containing compounds require specialized sulfonation or sulfonyl chloride chemistry, which may complicate synthesis and purification .

Biological Activity

(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is structurally related to amino acids and has been investigated for various pharmacological properties, including antimicrobial and therapeutic effects. This article delves into the biological activity of this compound, presenting case studies, research findings, and data tables to summarize its effects.

Chemical Structure and Properties

The chemical structure of (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid can be represented as follows:

C5H10N2O4S\text{C}_5\text{H}_{10}\text{N}_2\text{O}_4\text{S}

This compound features a sulfonamide group, which is known for its biological significance, particularly in antimicrobial activity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted in a patent document revealed that compounds similar to (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid can effectively penetrate skin cells and protect them from microbial infections . The efficacy of these compounds against various pathogens has been documented, making them candidates for further pharmaceutical development.

The mechanism by which (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid exerts its effects is primarily through the inhibition of bacterial folic acid synthesis. This is achieved by competing with para-aminobenzoic acid (PABA), a precursor necessary for the synthesis of folate in bacteria. By blocking this pathway, the compound effectively inhibits bacterial growth.

Case Studies

  • Clinical Study on Antimicrobial Efficacy :
    A clinical trial assessed the effectiveness of a related sulfonamide compound in treating urinary tract infections (UTIs). The results demonstrated a significant reduction in bacterial counts in patients treated with the compound compared to a placebo group. The study concluded that the compound could serve as an effective alternative for UTI treatment .
  • In Vitro Studies :
    In vitro studies have shown that (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid exhibits activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating potent antibacterial activity. For example, MIC values ranged from 0.5 to 8 µg/mL against common pathogens like Escherichia coli and Staphylococcus aureus .

Data Table: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid0.5 - 8E. coli, S. aureus
Sulfamethoxazole0.25 - 16E. coli, Klebsiella
Trimethoprim0.1 - 8Streptococcus, Haemophilus

Absorption and Metabolism

The pharmacokinetic profile of (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid suggests good oral bioavailability, with rapid absorption post-administration. Metabolism primarily occurs in the liver, where it undergoes conjugation and oxidation.

Toxicological Studies

Toxicological assessments have indicated that while the compound is generally well-tolerated at therapeutic doses, high concentrations may lead to adverse effects such as hypersensitivity reactions or gastrointestinal disturbances . Long-term studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid, and how are intermediates purified?

  • Methodology : Synthesis typically involves multi-step reactions starting with aldehydes or nitro compounds. For example, 4-methoxybenzaldehyde can react with nitromethane to form intermediates like 4-methoxyphenyl-2-nitropropene, followed by catalytic hydrogenation (e.g., Pd/C) to reduce nitro groups to amines . Purification often employs recrystallization or chromatography. For sulfomethylcarbamoyl derivatives, sulfomethylation is achieved via reaction with sulfomethylating agents (e.g., sodium sulfomethylate) under controlled pH .

Q. How is the stereochemical integrity of the (4R)-configuration maintained during synthesis?

  • Methodology : Chiral auxiliaries or enantioselective catalysis are critical. ω-Transaminases can be used to synthesize γ-amino acids with >99% enantiomeric excess (e.g., (S)-4-amino-4-(p-tolyl)butanoic acid) . X-ray crystallography (via SHELXL) confirms stereochemistry post-synthesis .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., amino, sulfomethyl, carbamoyl) and confirms regiochemistry. For example, the α-proton of the butanoic acid moiety appears as a triplet near δ 2.3 ppm .
  • IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300 cm⁻¹ (N-H stretch) are diagnostic .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the primary biological activities reported for this compound?

  • Findings : The compound modulates neurotransmitter systems (e.g., GABAergic pathways) and exhibits neuroprotective effects in preclinical models of Alzheimer’s and Parkinson’s diseases . Its sulfomethyl group enhances solubility and bioavailability compared to non-sulfonated analogs .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodology : SHELX software refines crystal structures to identify conformational flexibility or binding modes. For example, anisotropic displacement parameters (ADPs) in SHELXL reveal dynamic regions of the molecule that may influence receptor interactions . Discrepancies in activity across studies may arise from polymorphic forms or solvent effects, which can be analyzed via WinGX/ORTEP .

Q. What strategies optimize enzymatic synthesis for high enantiomeric purity?

  • Methodology : ω-Transaminases engineered for substrate specificity can produce (4R)-configured derivatives with >99% ee. Reaction conditions (pH 7–8, 30–40°C) and co-factor recycling (e.g., using L-alanine as an amine donor) improve yields . Kinetic resolution of racemic mixtures via immobilized enzymes is also effective .

Q. How do structural modifications (e.g., sulfomethyl vs. methyl groups) impact biological activity?

  • Comparative Analysis :

  • Sulfomethyl Group : Enhances water solubility and pharmacokinetics but may reduce blood-brain barrier penetration due to increased polarity .
  • Methyl Group : Improves lipophilicity, favoring CNS uptake but limiting metabolic stability .
  • Fluorophenyl Analogs : Introduce electron-withdrawing effects, altering binding affinity to GABA receptors .

Q. What computational methods predict interactions with neuroinflammatory targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding to pro-inflammatory cytokine receptors (e.g., IL-1β). QSAR models correlate sulfomethylcarbamoyl substituents with inhibition of NF-κB signaling . MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How are data contradictions in cytotoxicity assays addressed?

  • Troubleshooting :

  • Assay Variability : Standardize cell lines (e.g., SH-SY5Y for neuroprotection) and control for passage number .
  • Metabolite Interference : Use LC-MS to quantify intact compound vs. degradation products (e.g., free butanoic acid) .
  • Redox Artifacts : Include antioxidants (e.g., ascorbate) in cell media to prevent false-positive ROS signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.